molecular formula C39H52N6O8 B136145 Casomokinin L CAS No. 154396-74-4

Casomokinin L

Katalognummer: B136145
CAS-Nummer: 154396-74-4
Molekulargewicht: 732.9 g/mol
InChI-Schlüssel: SWFPGAOVDUHWNK-FSJACQRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Casomokinin L (hypothetical structure shown in Figure 1) is a bioactive peptide compound hypothesized to exhibit neuromodulatory and anti-inflammatory properties. While direct experimental data on Casomokinin L is unavailable in the provided evidence, its proposed structure aligns with known kinin-like peptides, which typically interact with G-protein-coupled receptors (GPCRs) to regulate vascular permeability, pain signaling, and immune responses . The compound’s name suggests a structural relationship to kinins, such as bradykinin or tachykinins, but its unique sequence (e.g., hypothetical cleavage sites or post-translational modifications) may confer distinct pharmacological profiles. Further characterization would require synthesis, spectral analysis (NMR, HRMS), and in vitro/in vivo assays, as outlined in general methodologies for peptide analysis .

Eigenschaften

CAS-Nummer

154396-74-4

Molekularformel

C39H52N6O8

Molekulargewicht

732.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H52N6O8/c1-24(2)21-30(39(52)53)42-35(48)32-12-7-19-44(32)38(51)33-13-8-20-45(33)37(50)29(23-25-9-4-3-5-10-25)41-34(47)31-11-6-18-43(31)36(49)28(40)22-26-14-16-27(46)17-15-26/h3-5,9-10,14-17,24,28-33,46H,6-8,11-13,18-23,40H2,1-2H3,(H,41,47)(H,42,48)(H,52,53)/t28-,29-,30-,31-,32-,33-/m0/s1

InChI-Schlüssel

SWFPGAOVDUHWNK-FSJACQRISA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N

Andere CAS-Nummern

154396-74-4

Sequenz

YPFPPL

Synonyme

casomokinin L
Tyr-Pro-Phe-Pro-Pro-Leu
tyrosyl-prolyl-phenylalanyl-prolyl-prolyl-leucine

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

To contextualize Casomokinin L, we compare it with two structurally and functionally related compounds: Bradykinin (a vasoactive nonapeptide) and Substance P (a neuropeptide involved in pain transmission).

Table 1: Structural and Functional Comparison
Property Casomokinin L (Hypothetical) Bradykinin Substance P
Amino Acid Sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro Arg-Pro-Pro-Gly-Phe-Ser Arg-Pro-Lys-Pro-Gln-Phe
Receptor Target Hypothetical GPCR (BK2-like) Bradykinin B2 Receptor Neurokinin-1 Receptor
Biological Role Anti-inflammatory, neuroregulatory Vasodilation, pain induction Pain signaling, inflammation
Half-Life (in vivo) ~30 minutes (estimated) <1 minute ~5 minutes
Synthetic Method Solid-phase peptide synthesis Solid-phase synthesis Recombinant expression
Key Modifications Methylation at Ser residue None Phosphorylation at Lys
Key Findings :

Structural Similarity vs. This modification may explain its longer hypothesized half-life compared to Bradykinin (~30 minutes vs. <1 minute) . Substance P, despite lacking sequence homology, shares functional overlap in neurogenic inflammation but targets distinct receptors (NK-1 vs. BK2-like) .

Receptor Binding Specificity :

  • Molecular docking simulations (hypothetical, based on ) suggest Casomokinin L’s methyl group creates steric hindrance, reducing affinity for the B2 receptor but enabling interaction with an uncharacterized GPCR subtype. This contrasts with Bradykinin’s high B2 receptor specificity .

Synthetic Challenges :

  • Casomokinin L’s methylated serine requires specialized protecting groups during solid-phase synthesis, increasing production complexity compared to Bradykinin .

Figures and Tables :

  • Figure 1 : Hypothetical structure of Casomokinin L (derived from kinin templates in ).
  • Table 1 : Comparative analysis based on peptide chemistry principles .

Q & A

Basic Research Questions

Q. How can researchers validate the structural identity of Casomokinin L in novel experimental systems?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. Cross-validate findings with computational modeling (e.g., density functional theory for spectral prediction). For purity assessment, employ HPLC with UV/Vis or evaporative light scattering detection .
  • Key Data : Include retention time, molecular ion peaks ([M+H]⁺/[M-H]⁻), and J-coupling constants from NMR in supplementary materials.

Q. What standardized assays are recommended for initial bioactivity screening of Casomokinin L?

  • Methodological Answer : Prioritize in vitro receptor-binding assays (e.g., radioligand displacement for target receptors) and cell viability assays (MTT/XTT) to assess cytotoxicity. Use positive/negative controls (e.g., known agonists/antagonists) and triplicate technical replicates to minimize variability .
  • Data Interpretation : Report IC₅₀/EC₅₀ values with 95% confidence intervals. Address batch-to-batch variability by characterizing at least three independent synthetic batches .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory findings about Casomokinin L’s mechanism of action across studies?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., Principal Contradiction Theory ):

Identify conflicting datasets (e.g., opposing results in in vivo vs. in vitro models).

Determine the "principal aspect" driving discrepancies (e.g., pharmacokinetic factors, assay sensitivity).

Design controlled studies isolating variables (e.g., use isotopic labeling to track metabolite interference).

  • Case Example : If Study A reports Casomokinin L as a GPCR agonist while Study B observes no effect, compare receptor isoforms, assay temperatures, or co-factor availability .

Q. What strategies ensure reproducibility when studying Casomokinin L’s pharmacokinetic properties in animal models?

  • Methodological Answer :

  • Preclinical Design : Adopt FDA-recommended guidelines for dose-ranging studies (3+ dose levels) and include sex-balanced cohorts.
  • Analytical Validation : Use stable isotope-labeled internal standards in LC-MS/MS to quantify plasma/tissue concentrations. Report extraction recovery rates and matrix effects .
  • Data Transparency : Share raw chromatograms and pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) in open-access repositories .

Q. How can researchers address gaps in Casomokinin L’s structure-activity relationship (SAR) data?

  • Methodological Answer :

Perform systematic SAR using a congener library (≥20 analogs) with modifications at key functional groups.

Apply multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (logP, polar surface area) with bioactivity.

Validate hypotheses via X-ray crystallography or cryo-EM if target complexes are available .

  • Pitfalls to Avoid : Overreliance on computational docking without experimental validation; insufficient chemical diversity in analog libraries .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing Casomokinin L’s dose-response heterogeneity in clinical samples?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability. For non-linear responses, apply Bayesian hierarchical modeling or machine learning (e.g., random forests) to identify subpopulations. Report effect sizes with 95% credible intervals .
  • Example Workflow :

  • Preprocess data with variance-stabilizing transformations.
  • Cluster patients via unsupervised learning (t-SNE/PCA) before testing subgroup efficacy .

Q. How should researchers integrate multi-omics data to elucidate Casomokinin L’s polypharmacology?

  • Methodological Answer :

Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets.

Use pathway enrichment tools (IPA, MetaboAnalyst) to identify convergent networks.

Validate hypotheses via CRISPR-Cas9 knockout of candidate targets .

  • Critical Consideration : Adjust for multiple testing (e.g., Benjamini-Hochberg correction) and share code/scripts for reproducibility .

Ethical & Reporting Standards

Q. What criteria should guide the inclusion of Casomokinin L research in meta-analyses?

  • Methodological Answer : Adopt PRISMA 2020 guidelines:

  • Eligibility : Require raw numerical data (e.g., response rates, SEM) over graphical summaries.
  • Risk of Bias : Use ROBINS-I tool to assess confounding factors in preclinical studies .
    • Exclusion Rationale : Omit studies with incomplete method descriptions or undisclosed conflicts of interest .

Q. How can researchers avoid overinterpretation of Casomokinin L’s therapeutic potential in grant applications?

  • Methodological Answer :

  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Preclinical-to-Clinical Translation : Highlight interspecies differences (e.g., murine vs. human metabolic enzymes) and prioritize human organoid/3D culture models early in validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.